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molecular formula C10H12N4S B8588786 1-[2-(1H-Benzimidazol-2-yl)ethyl]thiourea

1-[2-(1H-Benzimidazol-2-yl)ethyl]thiourea

Cat. No. B8588786
M. Wt: 220.30 g/mol
InChI Key: MPSJIRDEUFIHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026244B2

Procedure details

{2-(1H-Benzimidazol-2-yl)ethylamine was made as the dihydrochloride salt according to a procedure described by Nicolaou et al. Bioorg. Med. Chem., 1998, 6, 1185-1208 and pretreated with DIPEA (2.07 mL, 11.86 mmol) for 5 minutes.} To a suspension of 2-(1H-benzimidazol-2-yl)ethylamine (1.39 g, 5.93 mmol) in dichloromethane (20 mL) was added benzoyl isothiocyanate (0.88 mL, 6.52 mmol). After 1 h, the reaction mixture was concentrated in vacuo. Ammonia in methanol (7N, 30 mL) was then added and the reaction stirred another 4 h. The excess ammonia and methanol were removed in vacuo and dichloromethane (15 mL) was added. The solid was removed by filtration and the filtrate concentrated in vacuo and purified by flash chromatography (methanol/dichloromethane, 5% then 10%) to give the title compound as a solid (1.12 g, 86% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.07 mL
Type
reactant
Reaction Step Three
Quantity
1.39 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.88 mL
Type
reactant
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][CH2:11][NH2:12].C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl.CCN(C(C)C)C(C)C.C([N:44]=[C:45]=[S:46])(=O)C1C=CC=CC=1>ClCCl>[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][CH2:11][NH:12][C:45]([NH2:44])=[S:46] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)CCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Step Three
Name
Quantity
2.07 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
1.39 g
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)CCN
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred another 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Ammonia in methanol (7N, 30 mL) was then added
CUSTOM
Type
CUSTOM
Details
The excess ammonia and methanol were removed in vacuo and dichloromethane (15 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (methanol/dichloromethane, 5%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)CCNC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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